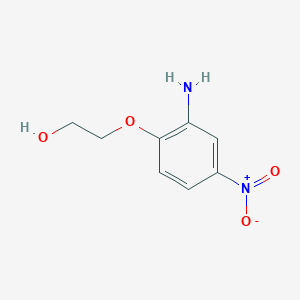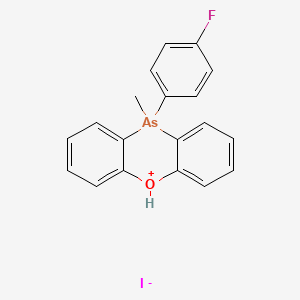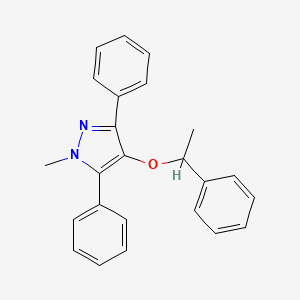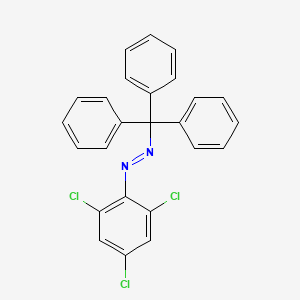![molecular formula C8H15ClO2 B14606592 (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-38-4](/img/structure/B14606592.png)
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its oxane ring structure, which is substituted with a chlorine atom and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves the asymmetric reduction of 2-chloro-β-ketoesters. This process is catalyzed by carbonyl reductase from Lactobacillus fermentum. The reaction conditions include the use of glucans, glucose dehydrogenase, a hydrogen donor, and a cofactor. The method is environmentally friendly, simple to operate, and suitable for industrial amplification .
Industrial Production Methods
The industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The use of biocatalysts like carbonyl reductase ensures high substrate concentration, wide substrate universality, and high product yield, making it a promising method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Chloro-2-[(methyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(ethyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(butyl)oxy]oxane
Uniqueness
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
61092-38-4 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
(2S,3S)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
BAALOUQRMIQRFD-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)O[C@H]1[C@H](CCCO1)Cl |
Canonical SMILES |
CC(C)OC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)


![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)





